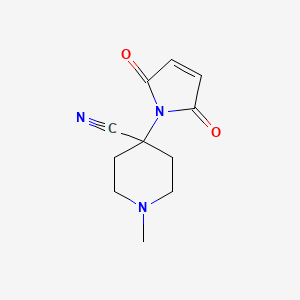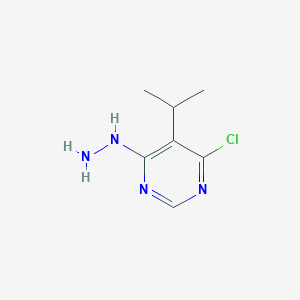
4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine
Descripción general
Descripción
4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine, also known as CHPP, is a small molecule that has been extensively studied in the field of scientific research. It was first synthesized in the late 1970s and has since been used in a variety of applications due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis of New Thienopyrimidine Derivatives : A study by Ahmed et al. (2020) synthesized new polycyclic compounds starting from a specific pyrimidino compound, leading to derivatives with antimicrobial activity. The synthesis involved reactions with hydrazine hydrate and various reagents, including acetyl acetone and carbon disulfide.
Development of Pyrimidylhydrazones and Substituted Pyrimidyl Derivatives : In research by Grigoryan et al. (2012), derivatives of 4,6-dihydrazino-5-nitro-pyrimidines were synthesized and studied for their impact on DNA methylation and in vitro antitumor properties.
Application of Thiazolo-Triazolo-Pyrimidine Derivatives as Bactericides and Fungicides : The study by Khalil et al. (1989) highlights the synthesis of thiazolo[3,2-a]-triazolo[4,3-a]-pyrimidine derivatives, which showed promising results as microbicidal and bioregulator agents.
Formation of Azolopyrimidines and Pyrimidoquinazolines : Research by El-Reedy et al. (1989) focused on the reaction of 4-chloropyrimidine derivatives with aniline and hydrazine, leading to various azolopyrimidines and pyrimidoquinazolines.
Synthesis of Cyanoacetylated Pyrazolo-Pyrimidine Derivatives : A study by Salaheldin (2009) detailed the synthesis of cyanoacetylated 5-aminopyrazole, yielding various hydrazinyls and azo products with confirmed structures through NMR spectroscopy.
Synthesis of Novel Heteroannulated Chromeno-Pyridopyrimidines : In Allehyani's (2022) research, the synthesis of 2-hydrazinyl-8-methyl-4H-chromeno-pyridopyrimidines led to novel compounds with antimicrobial properties.
Development of Electroactive Ligands and Complexes : Ayadi et al. (2017) synthesized tetrathiafulvalene-appended pyridinehydrazone pyrimidine ligands, demonstrating their antifungal activity and potential in electrochemical applications.
Synthesis of Schiff Bases of Isoniazid and Pyrimidine for Biological Evaluation : The study by Soni and Patel (2017) involved the synthesis of isoniazid clubbed pyrimidine derivatives, showing promising antimicrobial and antituberculosis activities.
Biological Activity of Pyrimidine Hydrazones : Research by Sanchit et al. (2015) outlined the preparation of Schiff bases of pyrimidine hydrazones with various terpenes, exhibiting potential biological activities.
Synthesis of Pyrimidinylhydrazones of 4-Biphenylylglyoxal : Takagi and Ueda (1963) synthesized hydrazinopyrimidines leading to pyrimidinylhydrazones, exploring their potential as antimicrobial agents.
Propiedades
IUPAC Name |
(6-chloro-5-propan-2-ylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4/c1-4(2)5-6(8)10-3-11-7(5)12-9/h3-4H,9H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMCFZKJQRCMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CN=C1Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-hydrazinyl-5-(propan-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



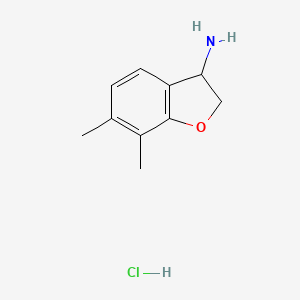
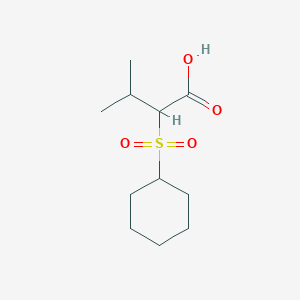
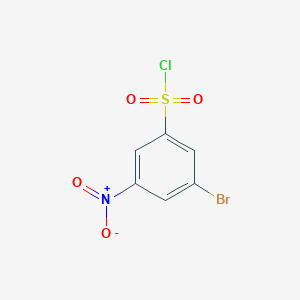
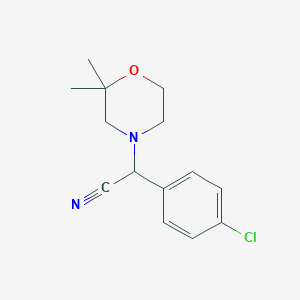
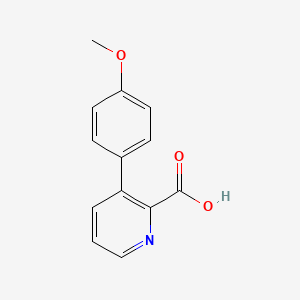
![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)
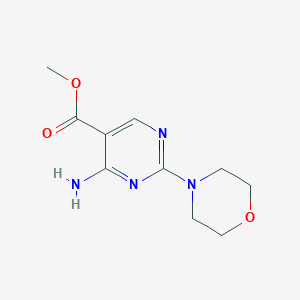
![3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1454490.png)
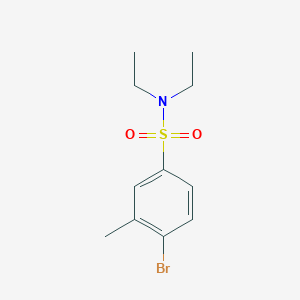
![Methyl 5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B1454492.png)
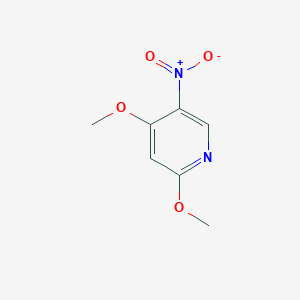
![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)
